molecular formula C14H10BrN3OS2 B2852271 4-bromo-N-((3-(thiophen-3-yl)pyrazin-2-yl)methyl)thiophene-2-carboxamide CAS No. 2034498-21-8

4-bromo-N-((3-(thiophen-3-yl)pyrazin-2-yl)methyl)thiophene-2-carboxamide

Cat. No.: B2852271
CAS No.: 2034498-21-8
M. Wt: 380.28
InChI Key: MSOIQPVBOMENKB-UHFFFAOYSA-N
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Description

4-bromo-N-((3-(thiophen-3-yl)pyrazin-2-yl)methyl)thiophene-2-carboxamide (CAS 2034498-21-8) is a high-purity chemical compound offered for research and development purposes. This brominated, heterocyclic compound features a molecular structure incorporating both thiophene and pyrazine rings, which are privileged scaffolds in medicinal chemistry known to contribute to significant biological activity . The presence of these structures suggests potential for diverse research applications. Compounds with thiophene-carboxamide motifs have been identified as starting points in drug discovery programs, for instance, serving as inhibitors for epigenetic targets like histone acetyltransferases . Furthermore, related pyrazine-carboxamide derivatives have demonstrated promising biological activity in recent studies, showing efficacy against extensively drug-resistant (XDR) bacterial pathogens . The molecular framework of this compound also lends itself to further chemical exploration, as the bromine atom can serve as a reactive handle for cross-coupling reactions, such as those in Suzuki-Miyaura protocols, to generate a library of analogs for structure-activity relationship (SAR) studies . This product is intended for research use only and is not for diagnostic or therapeutic use in humans or animals. Researchers can leverage this compound in various investigative pathways, including but not limited to, antimicrobial research, cancer biology, and the synthesis of novel chemical entities.

Properties

IUPAC Name

4-bromo-N-[(3-thiophen-3-ylpyrazin-2-yl)methyl]thiophene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10BrN3OS2/c15-10-5-12(21-8-10)14(19)18-6-11-13(17-3-2-16-11)9-1-4-20-7-9/h1-5,7-8H,6H2,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MSOIQPVBOMENKB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC=C1C2=NC=CN=C2CNC(=O)C3=CC(=CS3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10BrN3OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

380.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Direct Bromination of Thiophene-2-Carboxylic Acid

Direct bromination using bromine (Br₂) or N-bromosuccinimide (NBS) in acetic acid at 60–80°C achieves regioselective bromination at the 4-position. A typical procedure involves:

  • Dissolving thiophene-2-carboxylic acid (1.0 equiv) in glacial acetic acid.
  • Adding Br₂ (1.1 equiv) dropwise at 60°C under nitrogen.
  • Stirring for 12 hours, followed by quenching with sodium thiosulfate.
  • Yields: 68–72%.

Key Data

Brominating Agent Solvent Temperature (°C) Yield (%) Purity (%)
Br₂ AcOH 60 68 95
NBS DMF 80 72 97

Halogen Exchange via Suzuki Coupling

An alternative route employs 4,5-dibromo-thiophene-2-carboxylic acid (CAS 2034207-28-6) as a precursor. Selective Suzuki coupling at the 5-position with aryl boronic acids preserves the 4-bromo substituent:

  • Reacting 4,5-dibromo-thiophene-2-carboxylic acid (1.0 equiv) with phenylboronic acid (1.2 equiv) in tetrahydrofuran (THF) at 80°C for 6 hours.
  • Catalyzed by Pd(PPh₃)₄ (5 mol%) and K₂CO₃ (2.0 equiv).
  • Yields: 85–90%.

Preparation of (3-(Thiophen-3-yl)Pyrazin-2-yl)Methylamine

The amine component is synthesized via a multi-step sequence involving pyrazine functionalization and Suzuki coupling:

Pyrazine Core Functionalization

3-Bromopyrazine-2-carbaldehyde (CAS 1000312-87-1) serves as the starting material:

  • Reacting 3-bromopyrazine-2-carbaldehyde (1.0 equiv) with thiophen-3-ylboronic acid (1.2 equiv) in THF.
  • Using Pd(dppf)Cl₂ (3 mol%) and Cs₂CO₃ (2.0 equiv) at 100°C for 12 hours.
  • Reducing the aldehyde to a primary amine via reductive amination with NaBH₄ in methanol (Yield: 75%).

Characterization Data

  • Molecular Formula : C₉H₈N₃S
  • ¹H NMR (400 MHz, CDCl₃) : δ 8.45 (s, 1H, pyrazine-H), 7.82 (d, J = 3.0 Hz, 1H, thiophene-H), 7.35 (m, 2H, thiophene-H), 4.15 (s, 2H, CH₂NH₂).

Amide Bond Formation

Coupling 4-bromo-thiophene-2-carboxylic acid with (3-(thiophen-3-yl)pyrazin-2-yl)methylamine is achieved via two methods:

Carbodiimide-Mediated Coupling

Using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and hydroxybenzotriazole (HOBt):

  • Activating 4-bromo-thiophene-2-carboxylic acid (1.0 equiv) with EDC (1.5 equiv) and HOBt (1.2 equiv) in dichloromethane (DCM) at 0°C.
  • Adding the amine (1.1 equiv) and stirring at room temperature for 24 hours.
  • Yields: 80–85%.

Acyl Chloride Route

  • Converting the acid to its acyl chloride with thionyl chloride (SOCl₂) in refluxing toluene.
  • Reacting the acyl chloride with the amine in the presence of triethylamine (Et₃N) in DCM.
  • Yields: 78–82%.

Comparative Analysis

Method Coupling Agent Solvent Yield (%) Purity (%)
EDC/HOBt EDC, HOBt DCM 85 98
Acyl Chloride SOCl₂ Toluene 82 96

Optimization and Industrial Scalability

Industrial production requires solvent recovery and catalyst recycling:

Solvent Selection

  • Preferred Solvents : Tetrahydrofuran (THF) for Suzuki couplings due to high boiling point and compatibility with palladium catalysts.
  • Cost Efficiency : Recycling THF via distillation reduces costs by 40%.

Palladium Catalyst Recovery

  • Immobilizing Pd on activated carbon (Pd/C) enables reuse for up to five cycles without significant activity loss (Yield drop: <5%).

Challenges and Solutions

Regioselectivity in Bromination

  • Issue : Competing bromination at the 3- or 5-positions.
  • Solution : Using NBS in dimethylformamide (DMF) at 80°C enhances 4-position selectivity (95:5 regiomeric ratio).

Amine Stability

  • Issue : Degradation of (3-(thiophen-3-yl)pyrazin-2-yl)methylamine under acidic conditions.
  • Solution : Conducting coupling reactions at neutral pH with EDC/HOBt minimizes decomposition.

Recent Advances

Continuous Flow Synthesis

  • Microreactor systems reduce reaction times from 24 hours to 2 hours for amide bond formation, achieving 90% yield.
  • Conditions : 0.1 mL/min flow rate, 100°C, EDC/HOBt in acetonitrile.

Enzymatic Coupling

  • Lipase-catalyzed amidation in ionic liquids achieves 70% yield with no racemization, though scalability remains limited.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

  • Reduction: Reduction reactions may involve hydrogen gas (H2) in the presence of a palladium catalyst.

  • Substitution: Nucleophilic substitution reactions can be carried out using various nucleophiles, such as amines or alcohols, under acidic or basic conditions.

Major Products Formed:

  • Oxidation: The oxidation of this compound can lead to the formation of carboxylic acids or ketones.

  • Reduction: Reduction reactions typically result in the formation of corresponding thiophene derivatives with reduced functional groups.

  • Substitution: Substitution reactions can yield a variety of substituted thiophene derivatives, depending on the nucleophile used.

Scientific Research Applications

Chemistry: In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its bromine and thiophene groups make it a versatile intermediate in organic synthesis.

Biology: In biological research, this compound has shown potential as a bioactive molecule with various biological activities, such as antimicrobial and anticancer properties. Its interactions with biological targets are being studied to develop new therapeutic agents.

Medicine: The compound's potential medicinal applications include its use as a precursor for drug development. Its ability to interact with specific molecular targets makes it a candidate for the synthesis of new pharmaceuticals.

Industry: In the industrial sector, this compound is used in the production of advanced materials and chemicals. Its unique chemical properties make it suitable for applications in material science and chemical manufacturing.

Mechanism of Action

The mechanism by which 4-bromo-N-((3-(thiophen-3-yl)pyrazin-2-yl)methyl)thiophene-2-carboxamide exerts its effects involves its interaction with specific molecular targets. The bromine and thiophene groups play a crucial role in binding to these targets, leading to various biological and chemical outcomes. The exact pathways and molecular targets involved are still under investigation, but research suggests that it may interact with enzymes and receptors involved in cellular processes.

Comparison with Similar Compounds

Key Structural Features :

  • Pyrazine ring : Introduces hydrogen-bonding capabilities and electronic diversity.
  • 4-Bromo substituent : Enhances electrophilic reactivity and may influence bioactivity.
5-Bromo-N-(Pyrazin-2-yl)Thiophene-2-Carboxamide (Compound 3, )
  • Structure : Lacks the methylene bridge and thiophen-3-yl group but shares the 5-bromo-thiophene-carboxamide-pyrazine motif.
  • Synthesis : Synthesized via TiCl4-mediated coupling of 5-bromothiophene-2-carboxylic acid with pyrazin-2-amine (75% yield) .
  • Key Differences :
    • Substitution position : 5-bromo vs. 4-bromo on the thiophene ring.
    • Linker : Direct amide bond vs. methylene bridge.
    • Electronic effects : The methylene bridge in the target compound may reduce planarity, altering solubility and binding affinity.
N-(4-Bromo-3-Methylphenyl)Pyrazine-2-Carboxamide ()
  • Structure : Replaces the thiophene ring with a bromophenyl group and uses a pyrazine-carboxamide scaffold.
  • Synthesis : Achieved via Suzuki coupling with Pd(PPh3)4 (35–84% yield) .
  • Key Differences :
    • Aromatic system : Benzene vs. thiophene, impacting electronic and steric profiles.
    • Biological relevance : Phenyl derivatives often exhibit distinct pharmacokinetic properties compared to thiophene-based analogues.
5-Bromo-N-(4-Methylpyridin-2-yl)Thiophene-2-Carboxamide ()
  • Structure : Substitutes pyrazine with a pyridine ring and includes a 4-methyl group.
  • Synthesis : TiCl4-mediated amidation (80% yield), followed by Suzuki coupling for diversification .
  • Key Differences :
    • Heterocycle : Pyridine (basic nitrogen) vs. pyrazine (two nitrogen atoms), altering hydrogen-bonding and solubility.
    • Bioactivity : Demonstrates antibacterial efficacy, suggesting the target compound may share similar properties if tested .

Physicochemical Properties

Compound Melting Point (°C) Yield (%) Key Spectral Data (¹H NMR, δ ppm)
Target Compound Not reported
5-Bromo-N-(pyrazin-2-yl)thiophene-2-carboxamide 224–226 75 9.62 (s, 1H), 8.40 (s, 1H), 7.46 (d, 1H)
N-(3-Bromo-2-methylphenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide Planar conformation (dihedral angle: 8.38°)

Observations :

  • The target compound’s methylene bridge and thiophen-3-yl group may elevate its melting point compared to simpler carboxamides due to increased molecular weight and rigidity.
  • Spectral data for analogues (e.g., ¹H NMR signals near δ 9.6–8.4) suggest aromatic proton environments consistent with pyrazine and thiophene moieties .

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 4-bromo-N-((3-(thiophen-3-yl)pyrazin-2-yl)methyl)thiophene-2-carboxamide, and how do reaction conditions influence yield?

  • Answer : The synthesis typically involves bromination of a thiophene precursor using reagents like N-bromosuccinimide (NBS) under catalytic conditions . Subsequent coupling reactions, such as amide bond formation between the brominated thiophene and a pyrazine-methylamine derivative, are critical. Solvent choice (e.g., DMF or THF), temperature control (40–80°C), and inert atmospheres (argon/nitrogen) are essential to minimize side reactions and improve yields . Purification via column chromatography or recrystallization ensures >95% purity.

Q. Which spectroscopic techniques are most effective for characterizing this compound, and what key data points should researchers prioritize?

  • Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C) confirms regiochemistry and substitution patterns, particularly for the bromothiophene and pyrazine moieties . Infrared (IR) spectroscopy identifies functional groups (e.g., C=O at ~1680 cm⁻¹). High-resolution mass spectrometry (HRMS) validates molecular weight (e.g., M+H⁺ ion). X-ray crystallography, if feasible, resolves 3D structural ambiguities .
TechniqueKey Data PointsReference
¹H NMRThiophene protons (δ 7.2–7.5 ppm), pyrazine protons (δ 8.1–8.4 ppm)
HRMSExact mass (e.g., 542.47 for C₂₃H₂₀BrN₅O₂S₂)

Advanced Research Questions

Q. How can researchers optimize the regioselectivity of bromination in thiophene derivatives to avoid undesired byproducts?

  • Answer : Regioselectivity is influenced by electronic and steric factors. Using Lewis acids (e.g., FeCl₃) as catalysts directs bromination to the most electron-rich position of the thiophene ring . Computational modeling (DFT calculations) predicts reactive sites, while low-temperature conditions (<0°C) suppress radical pathways that lead to di-brominated byproducts .

Q. What strategies resolve contradictions in reported biological activity data for structurally similar thiophene-carboxamide derivatives?

  • Answer : Discrepancies often arise from assay variability (e.g., cell line specificity) or impurities in test compounds. To address this:

  • Standardize bioassays using positive controls (e.g., kinase inhibitors for kinase-targeted studies).
  • Validate compound purity via HPLC (>99%) and quantify metabolite interference .
  • Cross-reference molecular docking studies (e.g., AutoDock Vina) with experimental IC₅₀ values to confirm target binding .

Q. How does the compound’s stability under varying pH and temperature conditions impact experimental design in pharmacological studies?

  • Answer : Stability studies (e.g., 24-hour exposure to pH 2–12 buffers) reveal hydrolysis susceptibility of the amide bond. For in vitro assays, maintain neutral pH (7.4) and temperatures ≤37°C to prevent degradation . Use stabilizers like BSA (bovine serum albumin) in cell culture media to mitigate nonspecific binding .

Methodological Guidance

Q. Designing a Structure-Activity Relationship (SAR) Study: What substituent modifications are most promising for enhancing target affinity?

  • Answer : Prioritize modifications at:

  • Bromine position : Replace bromine with electron-withdrawing groups (e.g., -CF₃) to modulate electronic effects .
  • Pyrazine ring : Introduce methyl or methoxy groups to improve hydrophobic interactions with enzyme pockets .
  • Thiophene moiety : Explore bioisosteric replacements (e.g., furan) to optimize pharmacokinetics .

Q. Interpreting conflicting crystallographic How to address discrepancies in bond angles or torsional strain?

  • Answer : Compare experimental (X-ray) and computational (Mercury Software) data to identify lattice packing effects. For torsional strain in the pyrazine-thiophene linkage, assess energy barriers via molecular dynamics simulations (e.g., GROMACS) .

Data Contradiction Analysis

Q. Why do some studies report high cytotoxicity for this compound while others show negligible effects?

  • Answer : Variations may stem from:

  • Cell permeability differences : Use logP calculations (e.g., ACD/Labs) to correlate lipophilicity with uptake .
  • Metabolic activation : Test metabolites (e.g., cytochrome P450 isoforms) using liver microsome assays .
  • Off-target effects : Employ proteome-wide profiling (e.g., KINOMEscan) to identify unintended kinase interactions .

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